

IUPAC name for C9H9ClO3

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 5-chloro-2-methoxybenzoate

Cat. No.: B154170

[Get Quote](#)

An In-Depth Technical Guide to 2-(4-chloro-2-methylphenoxy)acetic acid (MCPA)

Topic: IUPAC Name for C9H9ClO3 and In-depth Technical Analysis of 2-(4-chloro-2-methylphenoxy)acetic acid (MCPA)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The chemical formula C9H9ClO3 encompasses several structural isomers. A prominent and widely studied isomer is 2-(4-chloro-2-methylphenoxy)acetic acid, commonly known as MCPA. [1] MCPA is a selective, systemic phenoxy herbicide developed in the 1940s.[1][2] It is extensively used in agriculture to control broadleaf weeds in cereal crops, grasslands, and turf due to its ability to mimic the plant growth hormone auxin.[1][3][4] This guide provides a comprehensive technical overview of MCPA, focusing on its chemical properties, mechanism of action, relevant experimental protocols, and key quantitative data.

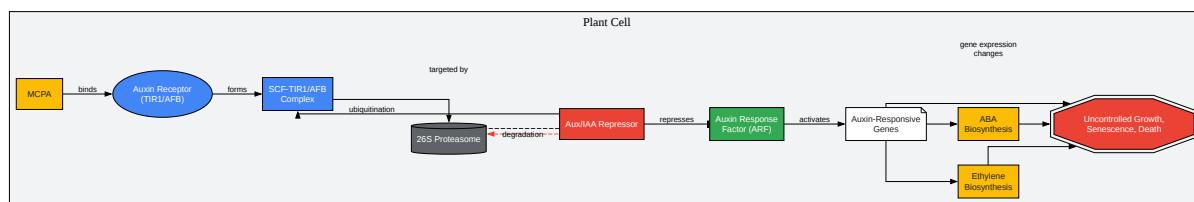
Chemical and Physical Properties

The IUPAC name for this isomer is (4-chloro-2-methylphenoxy)acetic acid.[1] It belongs to the class of phenoxyacetic acid herbicides.[3]

Table 1: Physicochemical Properties of MCPA

Property	Value	Reference(s)
IUPAC Name	(4-Chloro-2-methylphenoxy)acetic acid	[1]
Synonyms	MCPA, 2-Methyl-4-chlorophenoxyacetic acid	[1][2]
CAS Number	94-74-6	[1]
Molecular Formula	C ₉ H ₉ ClO ₃	[1][2]
Molar Mass	200.62 g/mol	[1][2]
Appearance	White to light brown solid	[1][2]
Melting Point	114-118 °C	[1][2][5]
Water Solubility	825 mg/L (23 °C); varies with form (amine salt: 866 g/L, ester: 5 mg/L)	[1][2][6]
Density	1.18-1.21 g/cm ³	[1][2]
pKa	3.07	[4]
Log K _{ow} (Octanol/Water Partition Coefficient)	1.43–2.82	[4]

Mechanism of Action: Synthetic Auxin Activity


MCPA functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).[\[1\]\[7\]](#) This mimicry leads to uncontrolled and disorganized plant growth in susceptible broadleaf (dicotyledonous) plants, ultimately causing their death, while monocotyledonous plants like cereals are generally tolerant.[\[3\]\[8\]](#)

The herbicidal action is initiated by the binding of MCPA to auxin receptors, primarily the F-box protein TIR1 (Transport Inhibitor Response 1) and its homologs.[\[9\]](#) This binding event triggers a signaling cascade that leads to the degradation of transcriptional repressors (Aux/IAA proteins). The removal of these repressors allows for the expression of auxin-responsive genes, which in turn leads to a variety of physiological disruptions.[\[9\]](#)

Key downstream effects include:

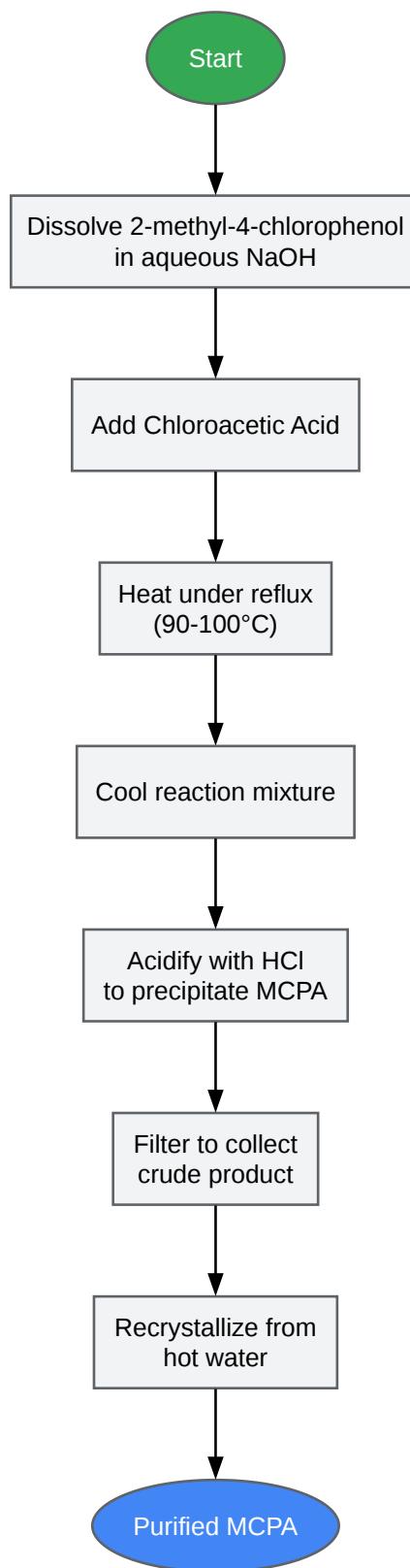
- Uncontrolled Cell Division and Elongation: Leading to abnormal growth, such as stem twisting and leaf malformation.[4][8]
- Ethylene Production: The overproduction of ethylene contributes to senescence and tissue damage.[7][10]
- Abscisic Acid (ABA) Accumulation: Increased ABA levels are associated with growth inhibition and stress responses that contribute to plant death.[9]

Signaling Pathway Diagram

[Click to download full resolution via product page](#)

Caption: MCPA signaling pathway in susceptible plants.

Experimental Protocols


Synthesis of MCPA

A common method for the synthesis of MCPA is through the reaction of 2-methyl-4-chlorophenol with chloroacetic acid in the presence of a base.[1][2]

Protocol: Williamson Ether Synthesis of MCPA[\[2\]](#)[\[11\]](#)

- Preparation of the Phenoxide: Dissolve 2-methyl-4-chlorophenol in an aqueous solution of a strong base, such as sodium hydroxide, to form the corresponding sodium phenoxide.
- Condensation Reaction: Slowly add chloroacetic acid to the phenoxide solution while heating the mixture under reflux. The reaction is typically maintained at a temperature of 90-100°C. [\[12\]](#)
- Neutralization and Precipitation: After the reaction is complete, cool the mixture and acidify it with a strong acid, such as hydrochloric acid, to a pH below 7. This protonates the carboxylate group, causing the MCPA to precipitate out of the solution.[\[12\]](#)
- Purification: The crude MCPA product is collected by filtration and can be further purified by recrystallization from a suitable solvent, such as hot water.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of MCPA.

Analytical Determination of MCPA Residues

The determination of MCPA residues in environmental and biological samples is crucial for monitoring and risk assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are common analytical techniques.

Protocol: Determination of MCPA in Water by GC-MS[13][14]

- Sample Preparation (Extraction): Acidify the water sample and perform a liquid-liquid extraction with a suitable organic solvent like dichloromethane.
- Derivatization: Convert the carboxylic acid group of MCPA into a more volatile ester (e.g., a methyl ester using diazomethane or a pentafluorobenzyl ester) to improve its chromatographic properties.[14][15]
- Cleanup: Pass the extract through a solid-phase extraction (SPE) cartridge (e.g., silica or Florisil®) to remove interfering substances.[14][15]
- GC-MS Analysis: Inject the purified and derivatized sample into a gas chromatograph coupled with a mass spectrometer (GC-MS). Separation is typically achieved on a capillary column. The mass spectrometer is used for detection and quantification, providing high sensitivity and selectivity.[13][14]

Quantitative Data

Toxicity Data

MCPA exhibits moderate acute toxicity to mammals and is considered a severe eye irritant.[16]

Table 2: Acute Toxicity of MCPA

Test Subject	Endpoint	Value	Reference(s)
Rat (oral)	LD50	765 mg/kg	[16]
Bobwhite Quail (oral)	LD50	377 mg/kg	[17]
Rainbow Trout (48h)	LC50	1.15 mg/L	[17]
Honey Bee (oral)	LD50	104 µg/bee	[16][17]

The Acceptable Daily Intake (ADI) for MCPA for humans is set at 0.01 mg/kg of body weight per day.[\[17\]](#)

Environmental Fate

MCPA is highly soluble in water and has a low affinity for soil, giving it the potential to leach into groundwater.[\[18\]](#)[\[19\]](#) However, it is susceptible to microbial degradation in aerobic environments.[\[18\]](#)[\[19\]](#)

Table 3: Environmental Fate of MCPA

Parameter	Value	Conditions	Reference(s)
Soil Half-life	6 - 50 days	Aerobic conditions	[20] [21]
Photolytic Half-life	20 - 24 days	Aqueous solution, sunlight	[6] [20]
Organic Carbon			
Sorption Coefficient (Koc)	Low	Varies with soil type	[16]
Leaching Potential	High	Especially in low organic matter soils	[18] [19]

Conclusion

2-(4-chloro-2-methylphenoxy)acetic acid (MCPA) is a significant isomer of C9H9ClO3 with widespread application as a selective herbicide. Its mechanism of action as a synthetic auxin is well-characterized, involving the disruption of normal hormonal signaling pathways in susceptible plants. While effective for weed control, its environmental fate, particularly its mobility in soil and potential to contaminate water sources, requires careful management and monitoring. The provided protocols for its synthesis and analysis are fundamental for research and regulatory purposes in the fields of agricultural science, environmental chemistry, and toxicology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. MCPA - Wikipedia [en.wikipedia.org]
- 2. deq.mt.gov [deq.mt.gov]
- 3. How MCPA Enhances Weed Control in Modern Agriculture [jindunchemical.com]
- 4. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 5. chembk.com [chembk.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. Advanced Level | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction - passel [passel2.unl.edu]
- 8. researchgate.net [researchgate.net]
- 9. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Auxin herbicides: current status of mechanism and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. PL211851B1 - Comprehensive process for the preparation of 4-chloro-2-methylphenoxyacetic acid - Google Patents [patents.google.com]
- 13. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 14. Gas Chromatographic/Mass Spectrometric Method for Analysis of Chlorophenoxy Acid Herbicides: MCPB and MCPA in Peas [jstage.jst.go.jp]
- 15. Analytical methods for the determination of urinary 2,4-dichlorophenoxyacetic acid and 2-methyl-4-chlorophenoxyacetic acid in occupationally exposed subjects and in the general population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 17. genfarm.com.au [genfarm.com.au]
- 18. tandfonline.com [tandfonline.com]

- 19. sourcetotap.eu [sourcetotap.eu]
- 20. cdn.who.int [cdn.who.int]
- 21. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [IUPAC name for C9H9ClO3]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b154170#iupac-name-for-c9h9clo3>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com